Benocyclidin

Übersicht

Beschreibung

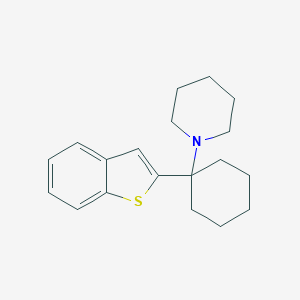

Benocyclidine is also known as benzothiophene cyclohexyl piperidine. Benocyclidine (BTCP) is a derivative of phencyclidine (PCP) with a benzothiophenyl group instead of a phenyl ring. Benocyclidine is a psychoactive recreational drug in the arylcyclohexylamine group, similar to phencyclidine. The first description of it was made in a patent application filed by Mark Caron (Duke University) in 1997. Benocyclidine acts as a potent and selective dopamine reuptake inhibitor (DRI) and a psychostimulant. Unlike related compounds like phencyclidine and ketamine, benocyclidine is a pure DRI with negligible affinity for the NMDA receptor, and it therefore lacks any anticonvulsant, anesthetic, hallucinogenic, or dissociative effects. It has been used for label the dopamine transporter in the mouse brain. BTCP was also used in the search for a common pharmaceutical basis for DRI type stimulants. More recently, benocyclidine has been found in several ecstasy tablets, sold as MDMA.

Wissenschaftliche Forschungsanwendungen

Hemmung der Dopamin-Wiederaufnahme

Benocyclidin wirkt als potenter und selektiver Hemmstoff der Dopamin-Wiederaufnahme (DRI). Es wurde in der Forschung verwendet, um die Rolle von Dopamin in verschiedenen neurologischen Prozessen und Erkrankungen zu verstehen. Diese Anwendung ist entscheidend für die Entwicklung von Behandlungen für Erkrankungen wie Depression und Parkinson-Krankheit .

Psychostimulanzienforschung

Aufgrund seiner psychostimulierenden Eigenschaften wird this compound verwendet, um die Auswirkungen von Stimulanzien auf das Gehirn zu untersuchen. Diese Forschung kann Einblicke in die Behandlung von Aufmerksamkeitsdefizit-Hyperaktivitätsstörung (ADHS) und Narkolepsie liefern .

Markierung des Dopamintransporters

This compound wurde in neurowissenschaftlichen Studien verwendet, um den Dopamintransporter zu markieren. Dies hilft bei der Visualisierung und dem Verständnis der Verteilung und Dichte von Dopamintransportern im Gehirn, was bei der Erforschung psychiatrischer Störungen wertvoll ist .

Pharmakophor-Identifizierung

Forscher haben this compound verwendet, um einen gemeinsamen Pharmakophor für DRI-artige Stimulanzien zu identifizieren. Dies ist wichtig für die Entwicklung neuer Therapeutika, die das Dopaminsystem mit höherer Spezifität angreifen können .

Analytisches Referenzmaterial

Das Special Testing and Research Laboratory der Drug Enforcement Administration hat this compound als Referenzmaterial verwendet. Seine gut charakterisierte Struktur und Eigenschaften machen es zu einem Standard für analytische Methoden wie NMR und Massenspektrometrie .

Synthetische Chemie

Die Struktur von this compound enthält einen Thiophenring, der in der synthetischen Chemie von Bedeutung ist. Thiophenderivate werden in der medizinischen Chemie verwendet, um Bibliotheken von Verbindungen für die Medikamentenentwicklung zu erstellen .

Neuropharmakologie

In der Neuropharmakologie wird this compound verwendet, um die Hemmung der Phencyclidinbindung und der Dopaminaufnahme durch PCP-Analoga zu untersuchen. Diese Forschung kann zu einem besseren Verständnis der Mechanismen von Drogenmissbrauch und Sucht führen .

Analyse von Freizeitdrogen

This compound wurde in mehreren Ecstasy-Tabletten gefunden, die als MDMA verkauft werden. Die Untersuchung seines Vorkommens in Freizeitdrogen hilft Behörden, die Zusammensetzung illegaler Substanzen zu verstehen und angemessene Reaktionen zu entwickeln .

Wirkmechanismus

Target of Action

Benocyclidine, also known as benzothiophenylcyclohexylpiperidine (BTCP), is a psychoactive recreational drug of the arylcyclohexylamine class . The primary target of Benocyclidine is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control .

Mode of Action

Benocyclidine acts as a potent and selective dopamine reuptake inhibitor (DRI) . By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine receptor activation . Unlike related compounds like phencyclidine and ketamine, benocyclidine is a pure DRI with negligible affinity for the NMDA receptor .

Biochemical Pathways

The primary biochemical pathway affected by Benocyclidine is the dopaminergic pathway . By inhibiting the reuptake of dopamine, Benocyclidine enhances dopaminergic signaling. This can lead to various downstream effects, depending on the specific dopaminergic pathways and regions of the brain involved .

Pharmacokinetics

As a dopamine reuptake inhibitor, it is likely to be rapidly absorbed and distributed in the brain where it can exert its effects .

Result of Action

The primary result of Benocyclidine’s action is an increase in dopaminergic signaling. This can lead to psychostimulant effects, as dopamine is a key neurotransmitter involved in reward and motivation . It’s important to note that benocyclidine lacks any anticonvulsant, anesthetic, hallucinogenic, or dissociative effects, which distinguishes it from other related compounds .

Action Environment

The action, efficacy, and stability of Benocyclidine can be influenced by various environmental factors. These could include the presence of other drugs, the user’s health status, genetic factors affecting dopamine metabolism, and more.

Biochemische Analyse

Biochemical Properties

Benocyclidine acts as a potent and selective dopamine reuptake inhibitor . It has negligible affinity for the NMDA receptor-linked phencyclidine receptor . The nature of these interactions involves the inhibition of dopamine reuptake, which increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .

Cellular Effects

The effects of Benocyclidine on cellular processes are primarily related to its role as a dopamine reuptake inhibitor . By inhibiting the reuptake of dopamine, Benocyclidine can influence cell signaling pathways related to dopamine neurotransmission . This can have various effects on cellular metabolism and gene expression, particularly in neurons .

Molecular Mechanism

The molecular mechanism of action of Benocyclidine involves its binding to the dopamine transporter, inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .

Temporal Effects in Laboratory Settings

As a dopamine reuptake inhibitor, its effects on cellular function are likely to be immediate and persist as long as the drug is present .

Dosage Effects in Animal Models

As a potent dopamine reuptake inhibitor, it is likely that its effects would be dose-dependent, with higher doses leading to greater increases in synaptic dopamine levels .

Metabolic Pathways

As a dopamine reuptake inhibitor, it is likely to interact with enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .

Transport and Distribution

As a lipophilic compound, it is likely to readily cross cell membranes and distribute throughout the body .

Subcellular Localization

As a dopamine reuptake inhibitor, it is likely to localize to the presynaptic membrane of dopaminergic neurons, where the dopamine transporter is located .

Eigenschaften

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSVXQJPSWZXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042581 | |

| Record name | Benocyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112726-66-6 | |

| Record name | BTCP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112726-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-(2-Benzo(b)thienyl)cyclohexyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benocyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENOCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1WR6UP7MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

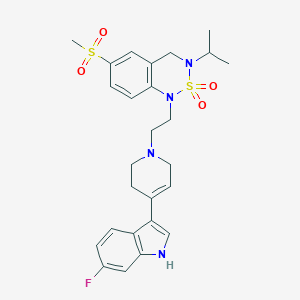

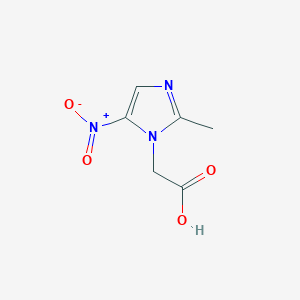

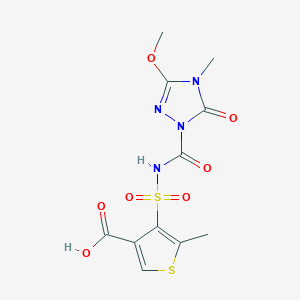

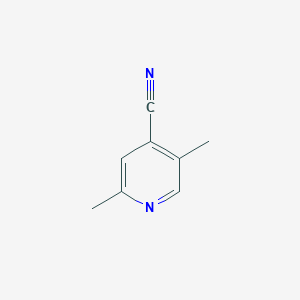

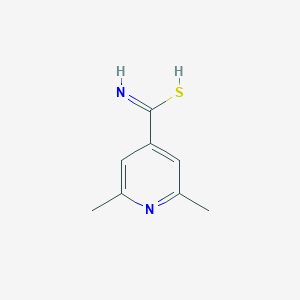

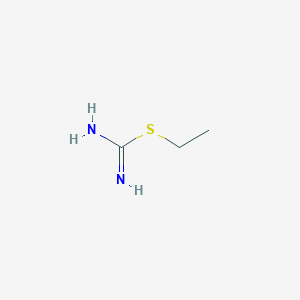

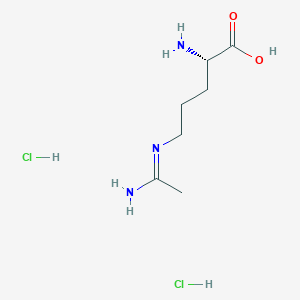

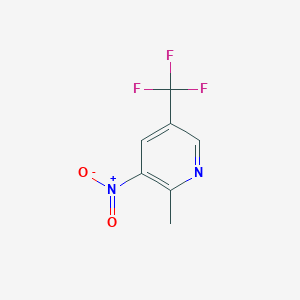

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.